Butylamine, N-benzylidene-

描述

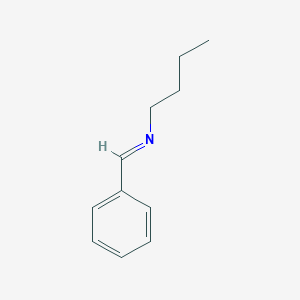

Butylamine, N-benzylidene- is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.

The exact mass of the compound Butylamine, N-benzylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylamine, N-benzylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylamine, N-benzylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with various biological targets, influencing their function and leading to various downstream effects .

Mode of Action

It’s known that the compound is involved in schiff base reactions, where it reacts with other compounds to form imines . This reaction is influenced by various factors, including temperature and the presence of water .

Biochemical Pathways

It’s known that the compound is involved in schiff base reactions, which are crucial in various biochemical processes .

Result of Action

It’s known that the compound can react with other compounds to form imines, which can have various effects depending on the specific reaction and conditions .

Action Environment

The action of N-butyl-1-phenylmethanimine is influenced by various environmental factors. For instance, the yield of imine obtained from the Schiff base reaction involving N-butyl-1-phenylmethanimine varies with temperature and the presence of water . The yield can be improved by using a pervaporation technique to eliminate water from the reaction mixture .

生物活性

Butylamine, N-benzylidene- (C11H15N), is a Schiff base formed from the condensation of butylamine and benzaldehyde. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of Butylamine, N-benzylidene-, synthesizing findings from diverse studies and presenting data tables and case studies to illustrate its effects.

- Molecular Formula: C11H15N

- Molecular Weight: 175.25 g/mol

- Structure: Characterized by a butylamine group bonded to a benzylidene moiety.

1. Antimicrobial Activity

Research indicates that Butylamine, N-benzylidene- exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus and Acinetobacter baumannii.

Table 1: Antimicrobial Efficacy of Butylamine, N-benzylidene-

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | Excellent |

| Acinetobacter baumannii | 16 µg/mL | Good |

| Escherichia coli | 32 µg/mL | Mild |

These findings suggest a structure-activity relationship (SAR) where specific substitutions on the benzyl moiety enhance antibacterial efficacy .

2. Anticancer Properties

The compound has also been explored for its anticancer potential. A study reported that derivatives of Butylamine, N-benzylidene- exhibited significant cytotoxic effects on various cancer cell lines.

Case Study: In Vitro Evaluation of Anticancer Activity

In vitro assays demonstrated that Butylamine, N-benzylidene- derivatives induced apoptosis in HeLa cells, evidenced by increased Annexin V/PI-positive cells. The mechanism involved the regulation of apoptosis-associated proteins such as cleaved caspase-3 and Bcl-2 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | Inhibition of tumor cell migration |

The biological activity of Butylamine, N-benzylidene- can be attributed to its ability to interact with biological macromolecules, influencing various biochemical pathways. Its role as a frustrated Lewis pair (FLP) catalyst suggests potential applications in catalyzing hydrogenation reactions, which may further contribute to its biological effects.

Pharmacokinetics

Studies on the pharmacokinetics of Butylamine, N-benzylidene- indicate that it undergoes metabolic transformations in liver microsomes, which may affect its bioavailability and efficacy .

科学研究应用

Organic Synthesis

Starting Material for Reactions

Butylamine, N-benzylidene- is primarily utilized as a starting material in the synthesis of various organic compounds. Its imine group (C=N) is highly reactive, allowing it to participate in nucleophilic addition reactions and other transformations. Some notable applications include:

- Synthesis of Amine Oxides : The compound can be transformed into amine oxides through oxidation processes, which are valuable in producing surfactants and other functional materials .

- Formation of Hydroxylamines and Nitrones : It serves as a precursor for hydroxylamines and nitrones, which are important in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Drug Development

While Butylamine, N-benzylidene- is not extensively used as a drug itself, its structural features make it relevant for medicinal chemistry research. The presence of the imine group allows for modifications that can lead to new drug candidates with specific biological activities. Research indicates that compounds with similar structures may exhibit various biological activities, including antimicrobial and anticancer properties.

Material Science

Functional Materials

Recent studies have explored the potential of Butylamine, N-benzylidene- in developing functional materials. Its ability to interact with various substrates makes it suitable for applications in sensors and catalysts. For instance:

- Gas Detection : The compound has been investigated for its capability to detect volatile amines due to its reactivity with carbonyls, leading to colorimetric changes that can be visually monitored .

Several case studies illustrate the practical applications of Butylamine, N-benzylidene-:

- Synthesis Pathways : Research has documented various synthetic routes involving Butylamine, N-benzylidene-, showcasing its utility in creating complex organic molecules through multi-step reactions.

- Biological Activity Studies : Investigations into the biological activities of compounds derived from Butylamine, N-benzylidene- have highlighted its potential as a lead compound in drug discovery .

属性

IUPAC Name |

N-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUISXJUXDNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304443 | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-18-5 | |

| Record name | Butylbenzylideneamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide insight into the structural characterization of N-butyl-1-phenylmethanimine, particularly regarding its conformation and how it was determined?

A1: While the provided research doesn't delve into the specifics of N-butyl-1-phenylmethanimine's conformation, it does offer insight into the conformational analysis of its diastereomeric precursor molecules, N,N'-dibutyl-alpha,alpha'-diphenylethylenediamine. [] Through reactions with formaldehyde, carbon disulfide, and analysis via infrared spectroscopy, researchers were able to distinguish between meso and dl isomers and determine their respective constellations. [] This type of analysis, coupled with additional techniques like NMR spectroscopy and X-ray crystallography, can provide valuable information about the three-dimensional structure and conformational preferences of similar imine compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。